molecular formula C18H19NO B14241999 4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine CAS No. 503180-73-2

4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine

Cat. No.: B14241999
CAS No.: 503180-73-2
M. Wt: 265.3 g/mol
InChI Key: TWHOHCCSIMRBHL-UHFFFAOYSA-N
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Description

4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine is an organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of two 4-methylphenyl groups attached to the oxazine ring, making it a derivative of 1,4-oxazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with an amine and an oxidizing agent to form the oxazine ring. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(4-chlorophenyl)-3,4-dihydro-2H-1,4-oxazine
  • 4,6-Bis(4-methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine
  • 4,6-Bis(4-nitrophenyl)-3,4-dihydro-2H-1,4-oxazine

Uniqueness

4,6-Bis(4-methylphenyl)-3,4-dihydro-2H-1,4-oxazine is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs with different substituents.

Properties

CAS No.

503180-73-2

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

4,6-bis(4-methylphenyl)-2,3-dihydro-1,4-oxazine

InChI

InChI=1S/C18H19NO/c1-14-3-7-16(8-4-14)18-13-19(11-12-20-18)17-9-5-15(2)6-10-17/h3-10,13H,11-12H2,1-2H3

InChI Key

TWHOHCCSIMRBHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(CCO2)C3=CC=C(C=C3)C

Origin of Product

United States

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